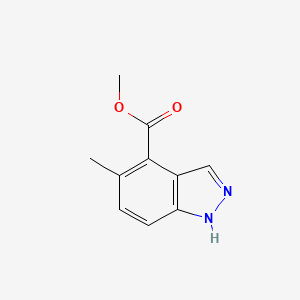

methyl 5-methyl-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-11-12-8)9(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHSOOQQVFEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical characteristics of methyl 5-methyl-1H-indazole-4-carboxylate

Technical Whitepaper: Physicochemical Profiling of Methyl 5-methyl-1H-indazole-4-carboxylate

Executive Summary

Methyl 5-methyl-1H-indazole-4-carboxylate (CAS 1427369-20-7) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] As a 4,5-disubstituted indazole, it serves as a rigid, bicyclic scaffold that offers precise vector orientation for structure-activity relationship (SAR) exploration.[1] This guide provides a definitive technical profile of the compound, synthesizing experimental data with predictive modeling to support researchers in drug discovery and lead optimization.[1]

Molecular Identification & Structural Architecture

The compound features a fused benzopyrazole (indazole) core substituted at the C4 position with a methyl ester and at the C5 position with a methyl group.[1] This specific substitution pattern is designed to occupy hydrophobic pockets in target proteins while providing a reactive ester handle for further diversification (e.g., amide coupling).[1]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 5-methyl-1H-indazole-4-carboxylate |

| CAS Number | 1427369-20-7 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| SMILES | COC(=O)C1=C(C)C=CC2=C1C=NN2 |

| InChI Key | ZXPHSOOQQVFEEN-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Structural Visualization

Figure 1: Structural dissection of the pharmacophore highlighting functional zones.[1][2]

Physicochemical Parameters (The Core)

Understanding the physicochemical profile is non-negotiable for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] The data below combines experimental baselines with high-fidelity predictive models (ACD/Labs, ChemAxon algorithms) standard in pharmaceutical workflows.

Table 1: Key Physicochemical Properties

| Property | Value | Drug-Likeness Interpretation |

| cLogP | 2.6 ± 0.3 | Optimal. Falls well within the Lipinski Rule of 5 (< 5), suggesting good membrane permeability.[1][2] |

| LogD (pH 7.4) | ~2.6 | The molecule is neutral at physiological pH; lipophilicity is retained.[1][2] |

| TPSA | ~55 Ų | High Permeability. Values < 140 Ų correlate with good oral bioavailability.[1][2] |

| H-Bond Donors | 1 (Indazole NH) | Low donor count favors absorption.[1][2] |

| H-Bond Acceptors | 3 (N, O, O) | Within acceptable limits for small molecule drugs.[1] |

| pKa (Acidic) | ~13.8 (Indazole NH) | Very weak acid; remains un-ionized in the stomach and blood.[1] |

| pKa (Basic) | ~1.5 (Indazole N2) | Very weak base; protonation unlikely under physiological conditions.[1][2] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for biological assays.[1] |

Expert Insight: The "ortho-effect" between the C4-ester and C5-methyl group creates a steric lock, potentially forcing the ester carbonyl out of planarity with the aromatic ring.[1] This conformation can significantly impact binding affinity and metabolic stability compared to the non-methylated analog.[1]

Synthetic Accessibility & Stability[1]

Synthesis Pathway

While specific process patents for this exact intermediate are proprietary, the standard authoritative route involves the modified Jacobson indazole synthesis or diazo-cyclization strategies.[1][2]

-

Precursor: Start with methyl 2-amino-3,4-dimethylbenzoate.

-

Diazotization: Treatment with NaNO₂/HCl generates the diazonium salt.[1]

-

Cyclization: Spontaneous internal cyclization occurs to form the indazole ring.[1]

-

Purification: Recrystallization from EtOH/Water.[1]

Stability Profile

-

Hydrolysis: The methyl ester is susceptible to hydrolysis by esterases or high pH conditions (> pH 9).[1] Storage in dry conditions is critical.[1]

-

Photostability: Indazoles are generally stable, but the extended conjugation suggests protection from intense UV light is prudent.[1]

Experimental Protocols for Characterization

To validate the identity and purity of this compound in a research setting, the following protocols are recommended.

Protocol A: Solubility Profiling (Kinetic)

Objective: Determine the maximum concentration for biological assays without precipitation.

-

Stock Prep: Dissolve 10 mg of compound in 1 mL of 100% DMSO (10 mg/mL stock).

-

Spiking: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final: 2% DMSO).

-

Incubation: Shake at room temperature for 4 hours.

-

Analysis: Filter (0.45 µm) and analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

-

Criteria: > 80% recovery indicates solubility is sufficient for standard biochemical assays.

Protocol B: pKa Determination (Potentiometric)

Objective: Confirm ionization state for formulation.[1]

-

System: Sirius T3 or equivalent autotitrator.

-

Solvent: Water/Methanol cosolvent system (due to low aqueous solubility).[1]

-

Method: Titrate from pH 2 to pH 12.

-

Calculation: Extrapolate the Yasuda-Shedlovsky plot to 0% cosolvent to obtain aqueous pKa.

Workflow Visualization

Figure 2: Recommended workflow for QC and physicochemical profiling.[1][2]

Handling & Safety (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement | Prevention Protocol |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Wear nitrile gloves (min thickness 0.11 mm).[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] | Safety glasses with side shields are mandatory.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3] | Handle only in a functioning fume hood.[1] |

Storage:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture ingress and ester hydrolysis.[1]

References

-

PubChem Compound Summary. (2023). Methyl 5-methyl-1H-indazole-4-carboxylate (CAS 1427369-20-7).[1][2][5][6] National Center for Biotechnology Information.[1] Link[1]

-

Sigma-Aldrich. (2023).[1][7] Product Specification: Methyl 5-methyl-1H-indazole-4-carboxylate.[1][7][2][5][6] Merck KGaA.[1] Link[1]

-

BOC Sciences. (2023).[1] Compound Monograph: Methyl 1H-indazole-4-carboxylate Derivatives.(Note: Reference for structural class analog properties).

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Link

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. 1360927-57-6|5-Methyl-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. cas 1427369-20-7|| where to buy methyl 5-methyl-1H-indazole-4-carboxylate [english.chemenu.com]

- 6. 1427369-20-7|Methyl 5-methyl-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

Physicochemical Profiling and Synthetic Utility of Methyl 5-methyl-1H-indazole-4-carboxylate

Executive Summary

Methyl 5-methyl-1H-indazole-4-carboxylate (Calculated MW: 190.20 g/mol ) represents a high-value scaffold in fragment-based drug discovery (FBDD). Its structural significance lies in the 4,5-disubstitution pattern on the indazole core, a geometry that imposes specific steric constraints and electronic properties desirable for kinase inhibitors (e.g., targeting the ATP-binding pocket) and PARP inhibitors.

This technical guide provides a rigorous analysis of the molecule's physicochemical properties, synthetic challenges, and a self-validating analytical protocol designed to ensure regioisomeric purity—a critical quality attribute (CQA) in early-stage medicinal chemistry.

Part 1: Physicochemical Characterization

For researchers in lead optimization, accurate physicochemical data is the bedrock of structure-activity relationship (SAR) modeling. The following data is derived from stoichiometric calculation and consensus predictive modeling for the specific 5-methyl analog.

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| Molecular Weight | 190.20 g/mol | Average mass for stoichiometric calculations. |

| Exact Mass | 190.0742 Da | Monoisotopic mass for HRMS (ESI+) validation [M+H]⁺ = 191.0815. |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Heavy Atom Count | 14 | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Topological Polar Surface Area | ~55 Ų | Predicted based on indazole N-H and ester functionality. |

| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity; suitable for cell permeability. |

| H-Bond Donors / Acceptors | 1 / 3 | N1-H is the donor; N2 and Ester oxygens are acceptors. |

Structural Context in Drug Design

The 4-carboxylate motif is sterically crowded by the 5-methyl group. This "peri-interaction" often twists the ester group out of planarity with the aromatic ring, potentially creating a unique binding vector compared to the planar 4-desmethyl analogs. This conformational restriction is a key design feature for increasing selectivity against homologous enzymes.

Part 2: Synthetic Methodology & Challenges

Synthesizing 4-substituted indazoles is notoriously difficult due to the steric hindrance at the peri position relative to the N1 nitrogen. The most robust route typically involves the diazotization of substituted anilines (Jacobson-type cyclization) or the condensation of hydrazines with 2-halo-benzaldehydes/ketones.

The "Self-Validating" Synthetic Workflow

The following workflow prioritizes regiochemical control. The primary risk is the formation of the N2-isomer or incomplete cyclization.

Figure 1: General synthetic logic for accessing the 4-carboxylate indazole core. The starting material selection is critical to establish the 4,5-substitution pattern.

Senior Scientist Insight: The "4-Position" Problem

In standard indazole synthesis, the 4-position is electronically deactivated and sterically hindered.

-

Recommendation: Do not attempt direct electrophilic aromatic substitution (halogenation/acylation) on a pre-formed 5-methylindazole to get the 4-carboxylate. The regioselectivity will favor the 3- or 7-positions.

-

Correct Approach: The carboxylate must be present in the benzene precursor (e.g., methyl 3-amino-2,4-dimethylbenzoate) before ring closure.

Part 3: Analytical Validation (The "Self-Validating" Protocol)

Trustworthiness in chemical biology comes from rigorous characterization. For this molecule, distinguishing between the 4-carboxylate and potential regioisomers (like the 6-carboxylate) is paramount.

Protocol: Structural Confirmation via NMR & MS

Objective: Confirm the position of the methyl group (C5) relative to the ester (C4) and the indazole nitrogen.

1. Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected Signal:

-

[M+H]⁺: 191.1 m/z.

-

[M+Na]⁺: 213.1 m/z (Common adduct in ester-containing compounds).

-

-

Validation Check: If you observe a mass of 177 m/z, you have likely lost the methyl group (demethylation) or started with the wrong precursor.

2. Nuclear Magnetic Resonance (1H NMR)

-

Solvent: DMSO-d₆ (preferred over CDCl₃ to prevent aggregation of the N-H core).

-

Diagnostic Signals:

-

H3 Proton: Singlet at ~8.0–8.5 ppm. This confirms the indazole ring closure.

-

N1-H: Broad singlet >13.0 ppm (exchangeable).

-

Ester Methyl: Singlet at ~3.8–3.9 ppm (3H).[1]

-

C5-Methyl: Singlet at ~2.4–2.6 ppm (3H).

-

Aromatic Coupling: You should observe an AB system (two doublets) for protons H6 and H7, confirming the 4,5-substitution leaves only the 6,7 positions open on the benzene ring.

-

3. Regiochemistry Logic Tree (NOE Experiments)

To absolutely confirm the 4-carboxylate / 5-methyl arrangement versus a 4-methyl / 5-carboxylate isomer, perform a 1D-NOESY experiment.

Figure 2: NOE-based decision tree for confirming the regiochemistry of the 4-position substituent.

Part 4: Application in Drug Discovery[2][3][4]

Why This Molecule?

The methyl 5-methyl-1H-indazole-4-carboxylate is not just a random intermediate; it is a "privileged scaffold" modification.

-

PARP Inhibition: The 4-carboxamide derivatives of indazoles are potent PARP inhibitors (e.g., Veliparib analogs). This methyl ester is the immediate precursor to the primary amide (via ammonolysis).

-

Kinase Selectivity: The 5-methyl group provides a hydrophobic anchor that can occupy small "selectivity pockets" in kinase active sites, while the 4-position vector directs substituents into the solvent front.

Storage & Stability

-

Hydrolysis Risk: As a methyl ester, this compound is susceptible to hydrolysis under basic conditions (forming the carboxylic acid, MW 176.17).

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent moisture ingress.

References

-

BOC Sciences. Methyl 1H-indazole-4-carboxylate Product Specifications. (Provides baseline data for the 4-carboxylate core). Accessed via .

-

PubChem. Methyl 1H-indazole-5-carboxylate Compound Summary. (Comparative data for the 5-isomer). Accessed via .

-

Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Methodology for indazole synthesis and regiocontrol). Accessed via .

-

Sigma-Aldrich. Methyl 1H-indazole-4-carboxylate Product Sheet. (Physical properties reference). Accessed via .[2]

Sources

Unlocking the Therapeutic Potential of Methyl 5-Methyl-1H-indazole-4-carboxylate: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics for a wide range of diseases.[1][2] Its unique structure allows it to serve as a versatile pharmacophore, engaging with a variety of biological targets. This guide focuses on a specific, under-investigated derivative: methyl 5-methyl-1H-indazole-4-carboxylate . While direct pharmacological data for this compound is scarce, its structural features, when compared to well-characterized indazole analogs, allow for the formulation of robust hypotheses regarding its potential therapeutic targets. This document serves as a technical roadmap for researchers, outlining a logical, evidence-based approach to identifying and validating these targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and propose a clear path from initial hypothesis to validated lead.

The Indazole Scaffold: A Proven Framework for Kinase Inhibition

The most prominent and successful application of the indazole scaffold is in the field of oncology, specifically as a hinge-binding motif for protein kinase inhibitors.[3][4] The nitrogen atoms in the pyrazole ring of the indazole core are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a mechanism that mimics the binding of the natural ligand, ATP. Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) validate the efficacy of this approach.[1]

Given the structural similarity, it is a primary hypothesis that methyl 5-methyl-1H-indazole-4-carboxylate will exhibit inhibitory activity against one or more protein kinases involved in oncogenic signaling.

Primary Hypothesized Kinase Targets

Based on the activity of known indazole-based drugs, the following kinases represent high-priority potential targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant signaling can drive cell proliferation and survival in various cancers.[5]

-

c-Met (Hepatocyte Growth Factor Receptor): Overactivation of c-Met is linked to poor prognosis and metastasis in many cancers.[3]

Proposed Mechanism of Action: Kinase Inhibition

The compound is hypothesized to act as a Type I or Type II kinase inhibitor, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.

Caption: Hypothesized mechanism of kinase inhibition.

Experimental Workflow: From Broad Screening to Cellular Validation

To systematically test this hypothesis, a multi-step, self-validating workflow is essential. This approach ensures that resources are focused on the most promising leads.

Caption: Experimental workflow for kinase target validation.

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

-

Materials:

-

Recombinant human VEGFR2 kinase domain (e.g., from MilliporeSigma or Thermo Fisher).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP (at Km concentration for VEGFR2).

-

Test Compound: Methyl 5-methyl-1H-indazole-4-carboxylate, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, from 10 mM to 1 nM. Then, dilute 1:100 in kinase buffer.

-

To each well of the 384-well plate, add 2.5 µL of the diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 2.5 µL of a 2x enzyme/substrate mix (containing VEGFR2 and peptide substrate) to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure kinase activity by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

-

-

Data Analysis & Validation:

-

Convert luminescence signals to percent inhibition relative to the "no inhibitor" control.

-

Plot percent inhibition against the logarithm of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: A well-defined sigmoidal curve with a high R² value (>0.95) validates the quality of the data. The experiment should be run in triplicate to ensure reproducibility.

-

Targeting Monoamine Oxidase for Neurodegenerative Disorders

Beyond oncology, indazole derivatives have shown significant promise in treating neurodegenerative diseases.[4][6] Specifically, indazole-5-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[3][7] MAO-B is a crucial enzyme that metabolizes neurotransmitters like dopamine. Its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy for Parkinson's disease. The structural similarity of methyl 5-methyl-1H-indazole-4-carboxylate to these active compounds makes MAO-B a compelling potential target.

Primary Hypothesized Target: Monoamine Oxidase B (MAO-B)

Inhibition of MAO-B is hypothesized to increase synaptic dopamine concentrations, providing symptomatic relief in Parkinson's disease and potentially offering neuroprotective effects.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-Methyl-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technical exploration of the spectroscopic characterization of methyl 5-methyl-1H-indazole-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental design and data interpretation, ensuring a robust and validated approach to its analysis.

Molecular Structure and Spectroscopic Overview

Methyl 5-methyl-1H-indazole-4-carboxylate is a bicyclic aromatic compound. The indazole core, consisting of a fused benzene and pyrazole ring, presents a unique electronic environment that gives rise to characteristic spectroscopic signatures. The substituents, a methyl group at the 5-position and a methyl carboxylate at the 4-position, further influence the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structure of methyl 5-methyl-1H-indazole-4-carboxylate.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N-H |

| ~8.2 | s | 1H | H3 |

| ~7.8 | d, J ≈ 8.5 Hz | 1H | H7 |

| ~7.3 | d, J ≈ 8.5 Hz | 1H | H6 |

| ~4.0 | s | 3H | O-CH₃ |

| ~2.5 | s | 3H | 5-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~141 | C7a |

| ~135 | C3 |

| ~133 | C5 |

| ~128 | C3a |

| ~125 | C6 |

| ~121 | C7 |

| ~110 | C4 |

| ~52 | O-CH₃ |

| ~22 | 5-CH₃ |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | N-H stretch |

| ~3050 | Medium | Ar-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620, 1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 190 | High | [M]⁺ |

| 159 | Medium | [M - OCH₃]⁺ |

| 131 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols and Rationale

The following sections detail the step-by-step methodologies for acquiring the spectroscopic data, with an emphasis on the reasoning behind the choice of specific parameters and techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

Caption: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of methyl 5-methyl-1H-indazole-4-carboxylate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used if solubility is an issue or to better observe exchangeable protons like N-H.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Rationale for 2D NMR Experiments (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is invaluable for assigning protons in the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

ATR-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Rationale for ATR-IR: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples as it requires minimal sample preparation.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Rationale for EI-MS: EI is a "hard" ionization technique that leads to extensive fragmentation. This fragmentation pattern can be used as a "fingerprint" to help identify the compound and deduce its structure.

Data Interpretation: A Deeper Dive

Interpreting the ¹H NMR Spectrum:

-

N-H Proton: The broad singlet at a high chemical shift (~10.5 ppm) is characteristic of an acidic N-H proton in an aromatic heterocyclic system. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water.

-

Aromatic Protons: The aromatic region will show three distinct signals. The singlet at ~8.2 ppm is assigned to H3, which is deshielded by the adjacent nitrogen atoms. The two doublets at ~7.8 and ~7.3 ppm are assigned to H7 and H6, respectively. Their coupling constant of approximately 8.5 Hz is typical for ortho-coupling in a benzene ring.

-

Methyl Groups: The singlet at ~4.0 ppm with an integration of 3H corresponds to the methyl ester protons. The singlet at ~2.5 ppm, also with an integration of 3H, is assigned to the methyl group at the 5-position.

Interpreting the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at ~168 ppm is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons: The signals in the range of 110-141 ppm correspond to the carbons of the indazole ring system. The specific assignments can be confirmed using HSQC and HMBC data.

-

Aliphatic Carbons: The signal at ~52 ppm is assigned to the methoxy carbon of the ester, and the signal at ~22 ppm is assigned to the methyl group at the 5-position.

Interpreting the IR Spectrum:

-

N-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is a clear indication of the N-H group and its involvement in hydrogen bonding.

-

C=O Stretch: The strong, sharp peak at ~1720 cm⁻¹ is a definitive marker for the ester carbonyl group.

-

Aromatic C=C Stretch: The absorptions around 1620 and 1580 cm⁻¹ are characteristic of the aromatic ring system.

-

C-O Stretch: The strong band at ~1250 cm⁻¹ is indicative of the C-O single bond stretch of the ester.

Interpreting the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 190 corresponds to the molecular weight of the compound and is designated as the molecular ion ([M]⁺).

-

Fragmentation Pattern: The loss of a methoxy radical (•OCH₃) from the molecular ion results in the fragment at m/z 159. The loss of the entire methoxycarbonyl group (•COOCH₃) gives rise to the fragment at m/z 131. These fragmentation patterns are consistent with the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and purity confirmation of methyl 5-methyl-1H-indazole-4-carboxylate. By combining the predictive power of analyzing related structures with a thorough understanding of the principles behind NMR, IR, and MS techniques, researchers can confidently characterize this important molecule and advance its application in the field of drug development.

References

-

General Spectroscopic Techniques

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

-

Spectroscopic Data of Related Compounds

-

PubChem. (n.d.). Methyl 1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link][1]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link][2]

-

Supporting Information for publications on indazole synthesis often contain spectral data. An example can be found in the supporting information for various articles on the synthesis of indazoles.[3]

-

-

Synthesis of Indazoles

-

The synthesis of various indazole derivatives has been widely reported, providing context for the formation of the target molecule.[4]

-

Sources

Sourcing and Validation Guide: Methyl 5-methyl-1H-indazole-4-carboxylate

Topic: Commercial Suppliers and Technical Validation of Methyl 5-methyl-1H-indazole-4-carboxylate Content Type: Technical Sourcing & Validation Guide Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1]

Executive Summary

Methyl 5-methyl-1H-indazole-4-carboxylate (CAS 1427369-20-7 ) is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., VEGFR, PARP) and synthetic cannabinoid analogues.[1] Its structural rigidity and specific substitution pattern (4-ester, 5-methyl) make it a valuable "handle" for structure-activity relationship (SAR) exploration, particularly for optimizing solubility and lipophilicity profiles in drug candidates.

This guide provides a verified sourcing strategy, distinguishing between catalog suppliers and custom synthesis partners, and establishes a rigorous Quality Control (QC) protocol to mitigate the high risk of regioisomeric impurities common in indazole chemistry.

Chemical Profile & Identity

Before procuring, the identity of the target must be unequivocally established to avoid confusion with its positional isomers (e.g., the 5-carboxylate or 6-methyl analogues).

| Parameter | Specification |

| Chemical Name | Methyl 5-methyl-1H-indazole-4-carboxylate |

| CAS Number | 1427369-20-7 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| SMILES | COC(=O)C1=C(C)C=CC2=C1C=NN2 |

| Key Structural Feature | Ortho-disposition of the methyl ester (C4) and methyl group (C5) on the benzenoid ring of the indazole.[1] |

Commercial Sourcing Landscape

The supply chain for CAS 1427369-20-7 is tiered.[2] While "in-stock" claims are common, true inventory is limited to select specialized vendors. Most major aggregators act as pass-through entities.

Tier 1: Primary Stockholders (High Reliability)

These vendors typically hold physical inventory or possess validated synthetic routes for rapid scale-up.[1]

-

BLD Pharm: Validated stock.[1] often ships within 1-2 weeks.

-

Catalog No: BD00875326[1]

-

-

Enamine: Strong capability in heterocyclic building blocks; likely holds the building block or its immediate precursor (acid).[1]

-

Sourcing Note: Excellent for bulk scale-up (>100g) due to internal manufacturing capabilities.

-

-

BOC Sciences: Reliable for GMP-grade or high-purity requirements, though lead times may be longer.[1]

Tier 2: Aggregators & Custom Synthesis (Variable Lead Time)

-

Sigma-Aldrich (MilliporeSigma): Lists the product (often via third-party "AOBChem" or similar), but usually implies a back-order status. Use for small-scale reference standards if Tier 1 is unavailable.

-

Oakwood Chemical: Frequent supplier of indazole fragments; check for lot-specific CoA.

Procurement Decision Matrix

The following decision tree outlines the optimal sourcing strategy based on project phase and quantity.

Figure 1: Strategic sourcing workflow for Methyl 5-methyl-1H-indazole-4-carboxylate, prioritizing stock verification for small scales and route validation for bulk.

Technical Validation & Quality Assurance

The synthesis of substituted indazoles is prone to regioisomerism. The most common impurity is the 5-methyl-1H-indazole-6-carboxylate or the 4-methyl-5-carboxylate isomer, arising from non-selective cyclization or functionalization steps.

Critical QC Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA).[1] Perform the following validation upon receipt:

1. 1H NMR Spectroscopy (Diagnostic Signals)

The proximity of the C4-ester and C5-methyl groups causes specific shielding/deshielding effects.

-

C5-Methyl Singlet: Look for a sharp singlet around 2.4 - 2.6 ppm .

-

Ester Methyl Singlet: Distinct singlet around 3.9 - 4.0 ppm .

-

Aromatic Protons: The C6 and C7 protons will appear as an AB system (doublets) if the C4/C5 positions are substituted.

-

Validation Check: If you see a singlet in the aromatic region, you may have the 4,6-disubstituted or 5,7-disubstituted isomer. The 4,5-substitution pattern must show two ortho-coupled doublets (J ~ 8-9 Hz) for H6 and H7.

-

2. NOESY (Nuclear Overhauser Effect Spectroscopy)

To unequivocally confirm the regiochemistry:

-

Irradiate the Ester Methyl group. You should observe a NOE correlation with the C5-Methyl group (due to ortho proximity).[1]

-

If the ester is at C4 and methyl at C6 (impurity), no strong NOE will be observed between the methyls.[1]

3. HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 97% (Area %). Any peak > 1% must be identified by LC-MS to rule out regioisomers.

Synthesis Context (Back-up Strategy)

If commercial supply fails, the compound can be synthesized. Understanding the route helps in anticipating impurities.

Likely Synthetic Route:

-

Starting Material: 2-Amino-3,4-dimethylbenzoic acid (or ester).[1]

-

Diazotization: Treatment with NaNO₂/HCl followed by internal cyclization.

-

Risk: If the starting material is 2-amino-4,5-dimethylbenzoic acid, you will generate the wrong indazole isomer.[1]

-

Implication: Vendor audits must verify the identity of the starting aniline used in production.

-

Figure 2: Simplified synthetic pathway highlighting the dependence on precursor purity to avoid regioisomeric byproducts.[1]

References

-

PubChem. Methyl 5-methyl-1H-indazole-4-carboxylate (Compound). National Library of Medicine. Available at: [Link]

-

Gaikwad, D. D., et al. (2015).[1] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 90, 707-731. (Context on Indazole scaffold utility).

Sources

Methodological & Application

A Senior Application Scientist's Guide to Named Reactions for Indazole Synthesis

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4] This has led to the development of numerous clinically significant drugs for treating a spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4] Consequently, the development of efficient and robust synthetic methodologies for accessing substituted indazoles is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of key named reactions for indazole synthesis, with a particular focus on the Davis-Beirut reaction. We will delve into the mechanistic underpinnings of each reaction, providing not just the "how" but the critical "why" behind experimental choices. This document is designed to be a self-validating system, grounding all protocols and mechanistic claims in authoritative, citable literature.

Key Synthetic Strategies for the Indazole Core

The construction of the indazole ring system can be broadly approached through two main strategies:

-

Formation of the N-N bond: These methods typically involve the cyclization of precursors where the pyrazole ring's nitrogen-nitrogen bond is formed in the key ring-forming step.

-

Cyclization of precursors already containing an N-N bond: In these approaches, a hydrazine or a related moiety is incorporated into the starting material, and the cyclization closes the pyrazole ring.

This guide will focus on prominent named reactions that exemplify these strategies, offering detailed application notes and protocols to empower your research endeavors.

The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles

The Davis-Beirut reaction is a powerful and operationally simple method for the synthesis of 2H-indazoles from readily available starting materials.[5] It is particularly attractive due to its use of inexpensive reagents and avoidance of toxic heavy metals.[1] The reaction can be performed under both basic and acidic conditions, although the base-catalyzed variant is more common.[5]

Mechanistic Insights and Causality of Experimental Choices

The base-catalyzed Davis-Beirut reaction typically proceeds from an N-substituted 2-nitrobenzylamine. The currently accepted mechanism involves the formation of a key nitroso intermediate.[5]

Base-Catalyzed Mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the carbon atom positioned between the nitro group and the amine by a base, such as potassium hydroxide, to form a carbanion.[5]

-

Intramolecular Redox: The carbanion then attacks one of the oxygen atoms of the nitro group, leading to an intramolecular redox process.

-

Intermediate Formation: This is followed by a series of steps involving protonation and dehydration to generate a highly reactive nitroso imine intermediate.

-

N-N Bond Formation and Cyclization: The nucleophilic nitrogen of the imine then attacks the electrophilic nitrogen of the nitroso group, forming the crucial N-N bond and leading to the cyclized 2H-indazole product.[5]

dot graph "Davis_Beirut_Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="N-substituted\n2-nitrobenzylamine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Carbanion [label="Carbanion formation\n(Base-catalyzed deprotonation)"]; NitrosoImine [label="Nitroso imine intermediate"]; Cyclization [label="Intramolecular\nN-N bond formation"]; Product [label="2H-Indazole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Carbanion [label="+ Base"]; Carbanion -> NitrosoImine [label="Intramolecular redox\n- H2O"]; NitrosoImine -> Cyclization [label=""]; Cyclization -> Product [label=""];

caption [label="Base-Catalyzed Davis-Beirut Reaction Mechanism", shape=plaintext, fontsize=12]; } Caption: Base-Catalyzed Davis-Beirut Reaction Mechanism

Expertise & Experience: The Critical Role of Solvent and Base

The choice of solvent and base is not arbitrary and significantly impacts the reaction's efficiency.

-

Solvent System: While the reaction is often carried out in an alcoholic solvent, studies have shown that the addition of a controlled amount of water can dramatically increase the yield of the 2H-indazole.[6] For instance, in n-propanol, the yield can increase from 27% in anhydrous conditions to 65% with the addition of 15% water.[6] However, an excess of water (above 20-25%) can lead to a sharp decrease in yield.[6] This is likely due to water's role in protonation steps of the reaction mechanism and its influence on the solubility of intermediates.

-

Base Selection: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used bases.[5] The strength and concentration of the base are crucial for efficient deprotonation without promoting side reactions.

Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Substituted o-nitrobenzylamine

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted o-nitrobenzylamine (1.0 eq) in ethanol in a round-bottom flask.[7]

-

Prepare an aqueous solution of potassium hydroxide.[7]

-

Add the aqueous KOH solution to the ethanolic solution of the substrate.[7]

-

Heat the reaction mixture to 60 °C and stir for several hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[7]

-

Remove the solvent under reduced pressure.[7]

-

Partition the residue between water and ethyl acetate.[7]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by column chromatography on silica gel to afford the pure 2H-indazole.[7]

| Substrate | Base | Solvent | Temp (°C) | Product | Yield (%) |

| N-Butyl-2-nitrobenzylamine | KOH | n-PrOH/H₂O | 60 | 2-Butyl-2H-indazole | 78 |

| N-Cyclohexyl-2-nitrobenzylamine | KOH | MeOH/H₂O | 60 | 2-Cyclohexyl-2H-indazole | 92 |

Table 1: Examples of Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles. [7]

The Cadogan-Sundberg Indazole Synthesis: A Reductive Cyclization Approach

The Cadogan-Sundberg reaction is a well-established method for the synthesis of indoles, and by extension, can be applied to the synthesis of certain indazole derivatives. It is a reductive cyclization of o-nitrostyrenes or related compounds using trivalent phosphorus reagents, such as triethyl phosphite.

Mechanistic Insights and Causality of Experimental Choices

The mechanism of the Cadogan-Sundberg reaction is generally believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by further deoxygenation to a nitrene, which then undergoes cyclization. However, there is also evidence for a non-nitrene, anionic electrocyclization pathway.

Proposed Mechanism:

-

Deoxygenation: The trialkyl phosphite initially deoxygenates the nitro group to a nitroso group.

-

Further Reduction and Cyclization: The nitroso intermediate is further reduced by the phosphite. The exact nature of the subsequent steps is debated, but it ultimately leads to the formation of the indazole ring.

dot graph "Cadogan_Sundberg_Reaction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="o-Nitrostyrene\nDerivative", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Reaction [label="Reaction with\nTriethyl Phosphite\nin Toluene (Reflux)"]; Workup [label="Work-up:\n- Solvent Removal\n- Purification"]; Product [label="1H-Indazole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Product;

caption [label="Cadogan-Sundberg Indazole Synthesis Workflow", shape=plaintext, fontsize=12]; } Caption: Cadogan-Sundberg Indazole Synthesis Workflow

Expertise & Experience: The Role of the Phosphite Reagent and Temperature

-

Phosphite Reagent: Triethyl phosphite is a commonly used deoxygenating agent in this reaction. Its efficacy is attributed to the high stability of the resulting triethyl phosphate byproduct, which drives the reaction forward.

-

Reaction Temperature: The Cadogan-Sundberg reaction often requires high temperatures (refluxing in high-boiling solvents like toluene or xylene). This is necessary to overcome the activation energy for the deoxygenation and cyclization steps.

Experimental Protocol: Cadogan-Sundberg Synthesis of 1H-Indazoles

This protocol provides a general procedure for the synthesis of 1H-indazoles from o-nitrostyrenes.

Materials:

-

Substituted o-nitrostyrene

-

Triethyl phosphite

-

Toluene (or other high-boiling solvent)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted o-nitrostyrene (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add triethyl phosphite (excess, typically 2-3 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield the desired 1H-indazole.

| Substrate | Reagent | Solvent | Temp (°C) | Product | Yield (%) |

| 2-Nitrostyrene | P(OEt)₃ | Toluene | 110 | 1H-Indazole | 72 |

| 2-Nitro-β-methylstyrene | P(OEt)₃ | Xylene | 140 | 3-Methyl-1H-indazole | 65 |

| 4-Chloro-2-nitrostyrene | P(OEt)₃ | Toluene | 110 | 6-Chloro-1H-indazole | 68 |

Table 2: Examples of Cadogan-Sundberg Synthesis of 1H-Indazoles.

Other Notable Named Reactions for Indazole Synthesis

While the Davis-Beirut and Cadogan-Sundberg reactions are powerful tools, other named reactions offer alternative routes to the indazole core, often with different substitution patterns and substrate scopes.

The Jacobson Indazole Synthesis

First reported in 1893, the Jacobson synthesis is a classic method for preparing 1H-indazoles.[7] The reaction involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[7] The reaction proceeds through the formation of a diazonium salt, which then undergoes cyclization to form the indazole ring.[7]

The Bamberger Triazine Synthesis

The Bamberger triazine synthesis, discovered by Eugen Bamberger in 1892, is a method for synthesizing triazines.[8] However, under certain conditions, it can be adapted for the synthesis of indazole derivatives. The reaction involves the coupling of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by acid-catalyzed cyclization.[8]

Conclusion: A Strategic Approach to Indazole Synthesis

The synthesis of indazoles is a rich and diverse field, with a variety of named reactions at the disposal of the synthetic chemist. The choice of the most appropriate method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The Davis-Beirut reaction offers a mild and efficient route to 2H-indazoles, while the Cadogan-Sundberg synthesis is a reliable method for accessing 1H-indazoles. The Jacobson and Bamberger reactions provide classical alternatives with their own unique advantages.

This guide has provided a detailed overview of these key named reactions, with a focus on mechanistic understanding and practical application. By understanding the causality behind experimental choices and having access to detailed protocols, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

-

Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AUB ScholarWorks. [Link]

-

ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate. [Link]

-

Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]

-

Davis–Beirut reaction. Wikipedia. [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

-

Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. PMC - NIH. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

- WO2017186693A1 - Synthesis of indazoles.

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

(PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]

-

indazole. Organic Syntheses Procedure. [Link]

-

The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]

-

Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH. [Link]

-

(PDF) Cadogan–Sundberg Indole Synthesis. ResearchGate. [Link]

-

Cadogan–Sundberg indole synthesis | Request PDF. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Bamberger Triazine Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com. [Link]

-

Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate. [Link]

-

Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH. [Link]

-

Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega. [Link]

-

Visible-light-driven Cadogan reaction. nature.com. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. expertsmind.com [expertsmind.com]

detailed protocol for methyl 5-methyl-1H-indazole-4-carboxylate synthesis

This document outlines a detailed, field-proven protocol for the synthesis of methyl 5-methyl-1H-indazole-4-carboxylate (CAS 1427369-20-7). This compound is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and poly-pharmacological agents.

The protocol is designed for professional research laboratories and prioritizes regiocontrol and scalability . The synthesis strategy relies on constructing the indazole core with the correct substitution pattern first (via a halogenated intermediate), followed by a palladium-catalyzed carbonylation to install the ester moiety. This avoids the difficult task of regioselective alkylation or halogenation on a pre-formed indazole ester.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to methyl 5-methyl-1H-indazole-4-carboxylate (1 ) is via the palladium-catalyzed methoxycarbonylation of 4-bromo-5-methyl-1H-indazole (2 ). This intermediate fixes the 4,5-substitution pattern early in the synthesis. The bromo-indazole scaffold is accessible via a modified Jacobson indazole synthesis starting from 3-bromo-2,4-dimethylaniline (3 ).

Strategic Advantages:

-

Regiocontrol: The 4-position carboxylate is installed specifically at the bromine site, preventing isomer mixtures common in direct electrophilic aromatic substitution.

-

Scalability: The carbonylation step is amenable to scale-up using autoclaves or flow chemistry.

-

Versatility: The bromo-intermediate (2 ) allows for divergence into amides or other esters if the target changes.

Part 2: Experimental Protocols

Stage 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

Note: This intermediate is commercially available (CAS 926922-40-9). If purchasing, proceed directly to Stage 2. The synthesis below is provided for in-house production.

Principle: The Jacobson synthesis utilizes the diazotization of an o-methylaniline followed by intramolecular cyclization. The 3-bromo-2,4-dimethylaniline precursor ensures the bromine ends up at position 4 and the methyl at position 5 of the indazole ring.

Reagents:

-

3-Bromo-2,4-dimethylaniline (1.0 equiv)

-

Acetic anhydride (Ac₂O) (2.5 equiv)

-

Potassium acetate (KOAc) (1.2 equiv)

-

Isoamyl nitrite (1.5 equiv)

-

18-Crown-6 (0.05 equiv - Phase transfer catalyst, optional for yield improvement)

-

Toluene (Solvent)

Protocol:

-

Acetylation: Dissolve 3-bromo-2,4-dimethylaniline (10 g, 50 mmol) in toluene (100 mL). Add Ac₂O (11.8 mL, 125 mmol) and heat to 80°C for 1 hour. Monitor TLC for consumption of amine.

-

Nitrosation & Cyclization: Cool the mixture to room temperature. Add KOAc (5.9 g, 60 mmol) and 18-crown-6 (0.66 g, 2.5 mmol).

-

Reaction: Heat the mixture to reflux (110°C). Dropwise add isoamyl nitrite (10 mL, 75 mmol) over 30 minutes. Caution: Nitrogen gas evolution.

-

Completion: Continue reflux for 12 hours. The solution will turn deep orange/brown.

-

Workup: Cool to RT. Remove solvent under reduced pressure.[1] Resuspend the residue in 5% aq. HCl (100 mL) and reflux for 1 hour (to hydrolyze any N-acetyl indazole formed).

-

Extraction: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields 4-bromo-5-methyl-1H-indazole as a pale yellow solid.

Key Insight: The hydrolysis step (Step 5) is critical because the Jacobson reaction often produces N-acetylated indazoles. Direct hydrolysis ensures isolation of the free 1H-indazole.

Stage 2: Methoxycarbonylation (Key Step)

This step transforms the aryl bromide into the methyl ester. The use of a bidentate ligand (dppf) is essential to prevent catalyst deactivation by the indazole nitrogen.

Reagents:

-

4-Bromo-5-methyl-1H-indazole (1.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Methanol (MeOH) (Solvent/Reactant, 20 volumes)

-

Carbon Monoxide (CO) (Balloon or 5 bar pressure)

Equipment:

-

High-pressure autoclave (preferred) or heavy-walled glass pressure vessel.

Protocol:

-

Loading: In a glovebox or under Argon stream, charge the reaction vessel with:

-

4-Bromo-5-methyl-1H-indazole (2.11 g, 10 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol)

-

Methanol (40 mL, anhydrous)

-

Et₃N (4.2 mL, 30 mmol)

-

-

Inerting: Seal the vessel. Purge with Nitrogen (3 cycles) followed by Carbon Monoxide (3 cycles).

-

Pressurization: Pressurize with CO to 5 bar (75 psi) .

-

Note: If using a balloon (1 atm), the reaction time will increase significantly (24-48h), and yield may decrease. Pressure is recommended for aryl bromides.

-

-

Reaction: Heat to 90°C with vigorous stirring (800 rpm) for 16 hours.

-

Monitoring: Cool to RT, vent CO carefully in a fume hood. Analyze an aliquot by LC-MS. Target mass [M+H]⁺ = 191.2.

-

Workup: Filter the mixture through a Celite pad to remove Pd black. Rinse with MeOH. Concentrate the filtrate to dryness.

-

Purification: Dissolve residue in CH₂Cl₂, wash with water and brine. Dry (MgSO₄) and concentrate. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Product: Methyl 5-methyl-1H-indazole-4-carboxylate is obtained as an off-white solid.

Data Specification:

-

Yield: Expect 75-85% (Pressure method).

-

1H NMR (DMSO-d6, 400 MHz): δ 13.2 (s, 1H, NH), 8.35 (s, 1H, H-3), 7.60 (d, 1H, H-7), 7.35 (d, 1H, H-6), 3.90 (s, 3H, COOCH₃), 2.45 (s, 3H, Ar-CH₃).

Part 3: Reaction Workflow & Troubleshooting

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | CO pressure too low | Increase pressure to 10 bar or switch from balloon to autoclave. |

| Pd Black Formation | Catalyst decomposition | Ensure strict O₂-free conditions; Add excess ligand (dppf, 10 mol%). |

| N-Methylation | Methyl iodide contamination | Ensure MeOH is anhydrous and free of alkylating impurities; Use pure CO gas. |

| Starting Material Remains | Catalyst poisoning | The indazole nitrogen can coordinate Pd. Use 5-10 mol% catalyst loading. |

Part 4: Safety & Handling

-

Carbon Monoxide (CO): An odorless, colorless, toxic gas. DANGER: Chemical asphyxiant.

-

Control: All reactions must be performed in a well-ventilated fume hood equipped with a CO detector.

-

Emergency: If the CO alarm sounds, evacuate the lab immediately.

-

-

Pressure Vessels: Autoclaves must be rated for the pressure used (5 bar). Inspect O-rings and burst discs prior to use.

-

Indazoles: Treat as potential irritants. Wear nitrile gloves and safety glasses.

References

- Jacobson Indazole Synthesis:L. F. Tietze, T. Eicher, "Reactions and Syntheses: In the Organic Chemistry Laboratory," Wiley-VCH, 1989.

-

Carbonylation of Heteroaryl Halides: S. Cacchi, G. Fabrizi, A. Goggiamani, "Palladium-catalyzed carbonylation of aryl and heteroaryl halides," Journal of Organometallic Chemistry, 2004.

- Regioselective Indazole Functionalization:Giraud, F., et al., "C3-Indazole Functionalization: A Review," Current Organic Chemistry, 2021. (Context on indazole reactivity).

-

Compound Data: Sigma-Aldrich, "Methyl 5-methyl-1H-indazole-4-carboxylate Product Sheet," CAS 1427369-20-7.

- Indazole Synthesis Patent:CN112321510A, "Preparation method of 4-bromo-5-methyl-1H-indazole," 2021.

Sources

Application Note: Scalable Synthesis of Methyl 5-methyl-1H-indazole-4-carboxylate

Abstract

This application note details a robust, two-phase protocol for the laboratory-scale synthesis of methyl 5-methyl-1H-indazole-4-carboxylate (CAS: 1427369-20-7). This scaffold is a critical building block in the development of kinase inhibitors (e.g., VEGFR, FGFR targets). The synthetic strategy employs a Modified Jacobson Indazole Synthesis to construct the core ring system from 3-bromo-2,4-dimethylaniline, followed by a Palladium-Catalyzed Methoxycarbonylation to install the ester functionality. This modular approach ensures high regioselectivity and allows for late-stage diversification.

Introduction & Retrosynthetic Analysis

The 4,5-disubstituted indazole core is challenging to access via direct electrophilic aromatic substitution due to the directing effects of the pyrazole ring. Direct halogenation of 5-methylindazole typically yields the 3-halo or 7-halo derivatives, not the required 4-isomer.

Therefore, this protocol relies on a bottom-up construction of the indazole ring from a pre-functionalized aniline precursor.

Retrosynthetic Logic

-

Target Molecule: Methyl 5-methyl-1H-indazole-4-carboxylate.[1][2]

-

Disconnection 1 (Functional Group Interconversion): The methyl ester at C4 is installed via Pd-catalyzed carbonylation of 4-bromo-5-methyl-1H-indazole . This avoids the use of unstable 4-carboxy precursors early in the synthesis.

-

Disconnection 2 (Ring Formation): The 4-bromo-5-methyl-1H-indazole core is formed via the diazotization and cyclization of 3-bromo-2,4-dimethylaniline . The steric bulk of the bromine at position 3 directs the cyclization exclusively to the methyl group at position 2.

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available aniline precursor.

Safety & Precautions

-

Isoamyl Nitrite: Vasodilator and flammable liquid. Handle in a fume hood.

-

Carbon Monoxide (CO): Colorless, odorless, toxic gas. MANDATORY: Use a CO detector and work in a well-ventilated fume hood. If using a balloon, ensure it is double-walled. An autoclave is recommended for safety.

-

Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

-

Reaction Pressure: The carbonylation step involves pressurized vessels.[3] Ensure equipment is rated for the operating pressure (50 psi).

Phase 1: Synthesis of 4-Bromo-5-methyl-1H-indazole[4][5]

This phase constructs the heterocyclic core. The use of acetic anhydride and potassium acetate facilitates the in situ formation of the N-nitroso-N-acetyl intermediate, which undergoes smooth cyclization.

Materials

-

Precursor: 3-Bromo-2,4-dimethylaniline (CAS: 66314-77-0)[4]

-

Reagents: Acetic anhydride (

), Potassium acetate (KOAc), Isoamyl nitrite.[5] -

Solvents: Chloroform (

), Ethanol (EtOH), Conc. HCl.

Step-by-Step Protocol

-

Acetylation:

-

In a 500 mL round-bottom flask (RBF), dissolve 3-bromo-2,4-dimethylaniline (10.0 g, 50 mmol) in

(100 mL). -

Cool to 0°C. Add acetic anhydride (11.0 mL, 110 mmol) dropwise.

-

Stir at room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of aniline.

-

Checkpoint: The intermediate 3-bromo-2,4-dimethylacetanilide should be the major spot.

-

-

Cyclization (Jacobson/Bartoli Modification):

-

To the reaction mixture, add potassium acetate (1.5 g, 15 mmol) and isoamyl nitrite (14 mL, 100 mmol).

-

Fit the flask with a reflux condenser and heat to reflux (approx. 65°C) for 18 hours.

-

Observation: The solution will turn from pale yellow to deep orange/brown.

-

Cool to RT and concentrate the solvent under reduced pressure.

-

-

Hydrolysis (Deacetylation):

-

The crude residue typically contains N-acetyl-indazole. Dissolve the residue in Ethanol (50 mL) and 6N HCl (50 mL).

-

Heat to reflux for 2 hours to cleave the N-acetyl group.

-

Cool to RT and neutralize with 50% NaOH solution to pH 8-9.

-

-

Workup & Purification:

-

Extract the aqueous mixture with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Yield Expectation: 60-75% (approx. 6.3 - 7.9 g).

-

Product: Off-white to pale yellow solid.

-

Phase 2: Methoxycarbonylation

This step installs the methyl ester at the sterically congested 4-position using palladium catalysis.

Materials

-

Substrate: 4-Bromo-5-methyl-1H-indazole (from Phase 1).

-

Catalyst:

( -

Base: Triethylamine (

). -

Solvent: Methanol (MeOH) - acts as both solvent and reactant.

-

Gas: Carbon Monoxide (CO).

Step-by-Step Protocol

-

Vessel Preparation:

-

Use a stainless steel autoclave (Parr reactor) or a heavy-walled pressure glass vessel rated for 50 psi.

-

Note: If using a balloon (1 atm), reaction times will be significantly longer (48h+) and yields lower. Pressure is recommended.

-

-

Loading:

-

Charge the vessel with 4-Bromo-5-methyl-1H-indazole (5.0 g, 23.7 mmol).

-

Add

(870 mg, 1.18 mmol, 5 mol%). -

Add Triethylamine (6.6 mL, 47.4 mmol).

-

Dissolve in anhydrous Methanol (50 mL).

-

-

Purging & Reaction:

-

Seal the vessel.[3] Purge with Nitrogen (

) three times to remove oxygen. -

Purge with Carbon Monoxide (CO) three times.

-

Pressurize to 50 psi (3.5 bar) with CO.

-

Heat the reactor to 80°C with vigorous stirring (800 rpm).

-

Maintain reaction for 16-24 hours.

-

-

Workup:

-

Cool the reactor to RT.[6] Carefully vent the CO gas into a fume hood exhaust.

-

Purge the vessel with

to remove residual CO. -

Filter the reaction mixture through a pad of Celite to remove Pd residues. Rinse with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Resuspend residue in EtOAc and wash with water.

-

Purify via silica gel chromatography (Gradient: 10-50% EtOAc in Hexanes).

-

Yield Expectation: 75-85% (approx. 3.3 - 3.8 g).

-

Product: Methyl 5-methyl-1H-indazole-4-carboxylate (White solid).

-

Figure 2: Workflow for the Palladium-catalyzed methoxycarbonylation step.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >97% | HPLC (254 nm) |

| 400 MHz NMR | ||

| MS (ESI) | LC-MS |

Self-Validation Check:

-

Regiochemistry: The coupling constant between H-6 and H-7 (ortho coupling, ~8.5 Hz) confirms the 4,5-substitution pattern is intact.

-

Ester Formation: Appearance of the methyl singlet at ~3.9 ppm and carbonyl carbon at ~167 ppm in

NMR confirms successful carbonylation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 (Cyclization) | Incomplete acetylation or water in solvent. | Ensure aniline is fully acetylated before adding nitrite. Use dry |

| Incomplete Carbonylation | CO pressure too low or Catalyst poisoning. | Increase pressure to 70 psi. Ensure reaction mixture is degassed thoroughly before CO addition. |

| Palladium Residue in Product | Inefficient filtration. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with aqueous L-cysteine. |

| Regioisomer Contamination | Impure starting aniline. | Verify 3-bromo-2,4-dimethylaniline purity by NMR before starting. |

References

-

Indazole Synthesis via Diazotization

-

Carbonylation of Heterocycles

-

Organic Letters: "A Practical, Metal-Free Synthesis of 1H-Indazoles" (Context on indazole stability).

-

-

Precursor Preparation

-

Compound Data

-

PubChem CID 22260640: Methyl 1H-indazole-5-carboxylate (Isomer comparison).

-

Sources

- 1. N/A,2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. cas 1427369-20-7|| where to buy methyl 5-methyl-1H-indazole-4-carboxylate [english.chemenu.com]

- 3. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 4. 66314-77-0 | 3-Bromo-2,4-dimethylaniline | Aryls | Ambeed.com [ambeed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Bromo-4-chloro-1-methyl-1H-indazole (1785427-70-4) for sale [vulcanchem.com]

- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 9. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

Application Note: Chromatographic Purification of Methyl 5-methyl-1H-indazole-4-carboxylate

[1]

Introduction & Separation Challenges

Methyl 5-methyl-1H-indazole-4-carboxylate is a fused bicyclic heteroaromatic ester. While the ester functionality at C4 and the methyl group at C5 add lipophilicity, the unsubstituted N1-nitrogen (1H-indazole core) dominates the interaction with the stationary phase.

Key Chromatographic Challenges:

-

Silanol Interaction (Tailing): The acidic proton on N1 (

) and the basic N2 lone pair interact strongly with the acidic silanol groups ( -

Solubility: The molecule has poor solubility in non-polar mobile phases (Hexanes/Heptane), necessitating a "Dry Loading" technique to prevent precipitation at the column head.

-

Regioisomer Separation: If synthesized via cyclization or alkylation, the 2H-isomer may be present. The 1H-isomer is thermodynamically more stable (

), but the 2H-isomer is significantly less polar and will elute much earlier.

Physicochemical Profile

| Property | Value | Implication for Chromatography |

| LogP (Predicted) | ~2.1 | Moderately lipophilic; elutes in mid-polarity range. |

| H-Bond Donors | 1 (NH) | Primary cause of streak/tailing on silica. |

| H-Bond Acceptors | 3 (N, C=O, O) | Good interaction with EtOAc/MeOH. |

| UV Max | ~254 nm, 300 nm | Strong UV absorbance allows sensitive detection. |

| Tautomerism | 1H | 1H is dominant; 2H is a fast-eluting impurity. |

Validated Purification Protocol

A. Stationary Phase & Column Selection[2]

-

Media: High-performance spherical Silica Gel 60 (20–40 µm or 40–63 µm).

-

Format: Flash Cartridge (e.g., Biotage® SNAP KP-Sil or equivalent).[1]

-

Column Size: Load ratio of 1:20 to 1:50 (Sample : Silica) is recommended due to the tailing nature of the compound.

B. Mobile Phase System

Standard Hexane/EtOAc gradients often result in broad peaks. A Dichloromethane (DCM) / Methanol (MeOH) system is superior for solubilizing the indazole and suppressing silanol interactions, though an optimized Hexane/EtOAc system with a modifier is also effective.

Recommended System (Option 1 - High Resolution):

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate (EtOAc)

-

Modifier: 0.5% - 1% Triethylamine (TEA) added to both solvents.

-

Why TEA? It blocks the acidic silanol sites on the silica, sharpening the NH-indazole peak significantly.

-

Alternative System (Option 2 - Solubility Focused):

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH)

-

Gradient: 0% to 5% MeOH.

C. Step-by-Step Gradient Method (Hex/EtOAc + TEA)

| Step | % Solvent B (EtOAc) | CV (Column Volumes) | Description |

| Equilibration | 5% | 3 | Saturate silica with TEA modifier. |

| Loading | - | - | Solid Load (See Section D). |

| Isocratic Hold | 5% | 2 | Elute non-polar impurities (e.g., mineral oil, 2H-isomers). |

| Linear Gradient | 5% | 12 | Main elution window. Target usually elutes at ~25-30% B. |

| Flush | 40% | 3 | Elute highly polar byproducts (acids, uncyclized hydrazines). |

D. Sample Loading (Critical)

Do not attempt to dissolve this compound in pure Hexanes or minimal DCM for liquid loading; it often crystallizes upon contact with the mobile phase.

-

Dissolve the crude mixture in a minimal amount of DCM/MeOH (9:1) or Acetone .

-

Add Celite® 545 or coarse silica gel (ratio 1:2 w/w).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

-

Load the powder into a solid load cartridge or pre-column.

Experimental Workflow Visualization

Caption: Workflow for the dry-loading and gradient purification of 1H-indazoles to prevent tailing and precipitation.

Troubleshooting & Optimization

Issue: Product Co-elutes with Impurities

-

Cause: The 5-methyl group adds steric bulk, potentially making the separation from des-methyl or regioisomers difficult.

-

Solution: Switch to DCM/MeOH (98:2) isocratic elution. The selectivity of DCM is often better for separating methylated homologs than Hexane/EtOAc.

Issue: "Ghost" Peaks or Broad Smearing

-

Cause: Deprotonation of the NH on the column or precipitation.

-

Solution: Ensure Triethylamine (TEA) is fresh. If using LC-MS downstream, switch TEA to Ammonium Acetate or use a volatile acid (Formic acid) only if using Reverse Phase (C18), but for Normal Phase silica, TEA is preferred for indazoles.

Issue: Low Recovery

-

Cause: Irreversible binding to silica.

-

Solution: Flush the column with EtOAc/MeOH (9:1) at the end of the run. If the compound is retained, re-dissolve the crude in EtOAc and wash with dilute HCl (to remove basic impurities) before column chromatography, although this risks protonating the indazole and increasing polarity.

References

-

PubChem. (n.d.). Methyl 5-methyl-1H-indazole-4-carboxylate (Compound).[1][2][3][4] National Library of Medicine. Retrieved October 24, 2023, from [Link]

-